2-(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline
CAS No.: 361160-57-8
Cat. No.: VC7692942
Molecular Formula: C30H22BrClN4O
Molecular Weight: 569.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361160-57-8 |
|---|---|
| Molecular Formula | C30H22BrClN4O |
| Molecular Weight | 569.89 |
| IUPAC Name | 2-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline |
| Standard InChI | InChI=1S/C30H22BrClN4O/c1-37-24-14-9-19(10-15-24)27-18-28(20-7-11-22(31)12-8-20)36(35-27)30-33-26-16-13-23(32)17-25(26)29(34-30)21-5-3-2-4-6-21/h2-17,28H,18H2,1H3 |
| Standard InChI Key | LDXMBFJNACYYML-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Introduction
Chemical Architecture and Structural Features
Core Framework and Substituent Analysis
The molecule’s backbone consists of a quinazoline ring system (C₁₄H₁₀N₂) fused with a dihydropyrazole moiety (C₃H₅N₂). Key substituents include:
-
4-Bromophenyl group: Positioned at the 5th carbon of the pyrazoline ring, this electron-withdrawing substituent enhances electrophilic reactivity, potentially facilitating DNA intercalation or covalent binding to thiol groups in proteins .
-
4-Methoxyphenyl group: Attached to the 3rd carbon of the pyrazoline ring, the methoxy (-OCH₃) group contributes to lipophilicity and may modulate membrane permeability .
-
6-Chloro and 4-phenyl groups on the quinazoline core: These substituents influence electron distribution across the aromatic system, affecting π-π stacking interactions and binding affinity to hydrophobic enzyme pockets .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₉H₁₉BrClN₄O |
| Molecular weight (g/mol) | 557.84 |
| Boiling point (°C) | 670.1 ± 65.0 |
| Density (g/cm³) | 1.47 ± 0.1 |
| pKa | 4.09 ± 0.57 |
Crystallographic and Conformational Insights
While X-ray diffraction data for this specific compound remains unpublished, analogous bromophenyl-pyrazoline hybrids exhibit orthorhombic crystal systems (e.g., P2₁2₁2₁ space group) with unit cell dimensions approximating a = 5.9 Å, b = 9.3 Å, and c = 17.6 Å . The dihedral angle between the quinazoline and pyrazoline rings is hypothesized to range between 15–25°, based on structurally related compounds . Such planar arrangements facilitate intermolecular interactions, including N–H···N hydrogen bonds and Br···π contacts, which stabilize the solid-state architecture .
Synthetic Methodologies
Multi-Step Assembly Strategy
The synthesis typically involves three sequential phases:
Phase 1: Pyrazoline Core Formation
Condensation of 4-bromochalcone derivatives with hydrazine hydrate under microwave irradiation yields the dihydropyrazole ring. Microwave conditions (100–120°C, 15–20 min) enhance regioselectivity, achieving yields >85% .
Phase 2: Quinazoline Functionalization
Nucleophilic aromatic substitution introduces the 6-chloro group via reaction with phosphorus oxychloride (POCl₃) at reflux temperatures . Subsequent Suzuki-Miyaura coupling installs the 4-phenyl group using phenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) .
Phase 3: Hybridization via Coupling Reactions
The pyrazoline and quinazoline fragments are conjugated through a Buchwald-Hartwig amination, employing cesium carbonate (Cs₂CO₃) and a Xantphos-Pd catalyst . Solvent optimization (e.g., toluene/DMF mixtures) maximizes yields to ~70% .
Analytical Validation
-
High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks at m/z 557.84 (M+H)+ with isotopic patterns matching bromine and chlorine .
-
Nuclear Magnetic Resonance (NMR):
Pharmacological Profile
Cytotoxic Activity
In vitro screening against human cancer cell lines reveals potent growth inhibition, with IC₅₀ values spanning 5–10 μM (Table 2) . The compound demonstrates preferential activity toward breast (MCF-7) and lung (A549) carcinomas, likely due to overexpression of tyrosine kinase receptors in these malignancies .
Table 2: Cytotoxicity Profiling
| Cell Line | IC₅₀ (μM) | Target Pathway |
|---|---|---|
| MCF-7 (breast) | 5.2 ± 0.3 | EGFR/PI3K-Akt-mTOR |
| A549 (lung) | 6.8 ± 0.5 | VEGFR-2/STAT3 |
| HeLa (cervical) | 12.4 ± 1.1 | Topoisomerase II |
Apoptotic Mechanism
Flow cytometry analyses indicate dose-dependent apoptosis induction, evidenced by:
-
Sub-G₁ cell cycle arrest: 28.7% of MCF-7 cells in sub-G₁ at 10 μM treatment .
-
Mitochondrial membrane depolarization: JC-1 staining shows a 3.5-fold increase in green/red fluorescence ratio .
-
Proteomic modulation: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic) by 2.1-fold and 0.4-fold, respectively .
Anti-Inflammatory Efficacy
In LPS-stimulated RAW 264.7 macrophages, the compound suppresses NO production (IC₅₀ = 9.3 μM) and downregulates COX-2 expression by 67% at 10 μM . Molecular docking suggests competitive inhibition of COX-2’s arachidonic acid binding pocket, with a computed binding energy of -8.9 kcal/mol .
Structure-Activity Relationships (SAR)
Halogen Substituent Effects
-
Bromine at C5 (pyrazoline): Enhances DNA intercalation capacity (ΔTm = +4.2°C) compared to chloro analogues (ΔTm = +2.1°C) .
-
Chlorine at C6 (quinazoline): Improves metabolic stability by resisting CYP3A4-mediated dehalogenation (t₁/₂ = 6.2 h vs. 2.1 h for non-halogenated analogs) .
Methoxy Group Contribution
Comparative Analysis with Structural Analogs
Quinazoline vs. Thiazole Hybrids
Thiazole-based hybrids (e.g., 4-chloro-2-(thiazol-2-yl)quinazoline) exhibit lower molecular weights (~450 g/mol) but reduced kinase inhibition potency (EGFR IC₅₀ = 15 μM vs. 0.8 μM for the target compound) . The quinazoline core’s extended π-system enables stronger stacking interactions with ATP-binding pockets, explaining its superior target affinity .
Role of Dihydropyrazole Saturation
The partially saturated pyrazoline ring confers conformational flexibility, allowing adaptation to sterically constrained enzyme active sites. Fully aromatic pyrazole analogs demonstrate 3.2-fold lower VEGFR-2 inhibition (IC₅₀ = 25 nM vs. 80 nM), highlighting the dihydro moiety’s critical role .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume